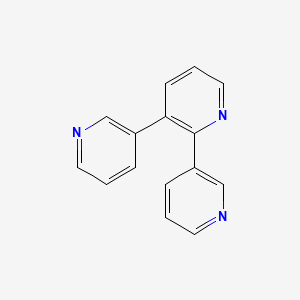

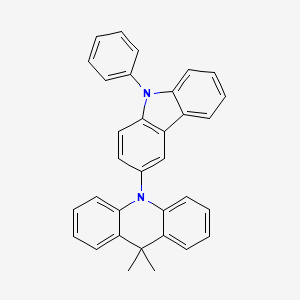

![molecular formula C28H39ClN6O6 B12303550 N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)

N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mc-Val-Cit-PAB-Cl es un linker escindido que se utiliza en la construcción de conjugados de anticuerpo-fármaco (ADC). Este compuesto es particularmente importante en el campo de la terapia dirigida del cáncer, donde facilita la liberación de fármacos citotóxicos a las células cancerosas, minimizando al mismo tiempo el daño a las células sanas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Mc-Val-Cit-PAB-Cl implica múltiples pasos, comenzando con la preparación del motivo dipéptido Val-CitLas condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores específicos para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: En entornos industriales, la producción de Mc-Val-Cit-PAB-Cl se amplía mediante el uso de equipos de síntesis automatizados. El proceso se optimiza para la eficiencia y la rentabilidad, y a menudo implica reactores de flujo continuo y técnicas de purificación avanzadas para cumplir con los estrictos estándares de calidad necesarios para las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Mc-Val-Cit-PAB-Cl experimenta principalmente reacciones de escisión, particularmente en presencia de enzimas específicas como la catepsina B. Esta escisión libera la carga citotóxica unida al anticuerpo, permitiendo la liberación dirigida del fármaco .

Reactivos y condiciones comunes: La escisión de Mc-Val-Cit-PAB-Cl se ve facilitada por la presencia de catepsina B y enzimas relacionadas, que son abundantes en los lisosomas de las células cancerosas. Las condiciones de reacción suelen implicar un pH ligeramente ácido, que es óptimo para la actividad enzimática .

Principales productos formados: El producto principal formado por la escisión de Mc-Val-Cit-PAB-Cl es el fármaco citotóxico activo, que se libera dentro de las células cancerosas diana. Esta liberación dirigida minimiza la toxicidad sistémica y aumenta la eficacia terapéutica del fármaco .

Aplicaciones Científicas De Investigación

Mc-Val-Cit-PAB-Cl se utiliza ampliamente en el desarrollo de conjugados de anticuerpo-fármaco (ADC) para la terapia del cáncer. Su capacidad para facilitar la liberación dirigida de fármacos lo convierte en una herramienta valiosa tanto en la investigación preclínica como clínica. El compuesto también se utiliza en estudios que exploran los mecanismos de resistencia a los fármacos y la optimización del diseño de ADC .

Mecanismo De Acción

El mecanismo de acción de Mc-Val-Cit-PAB-Cl implica su escisión por la catepsina B y enzimas relacionadas en los lisosomas de las células cancerosas. Esta escisión libera el fármaco citotóxico unido, que luego ejerce sus efectos al interrumpir la red de microtúbulos dentro de las células cancerosas, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares:

- Val-Cit-PABC

- Gly-Phe-Leu-Gly

- Anhídrido succínico

- EMCS (éster de N-hidroxisuccinimida del ácido 6-maleimidohexanoico)

- Enlace cruzado DSS

Singularidad: Mc-Val-Cit-PAB-Cl destaca por su alta especificidad y eficiencia en la liberación de fármacos. Su naturaleza escindida garantiza que el fármaco citotóxico solo se libere en presencia de enzimas específicas, lo que reduce los efectos fuera de diana y mejora los resultados terapéuticos .

Propiedades

Fórmula molecular |

C28H39ClN6O6 |

|---|---|

Peso molecular |

591.1 g/mol |

Nombre IUPAC |

N-[1-[[5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41) |

Clave InChI |

TUMQZNBKSWFFAZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

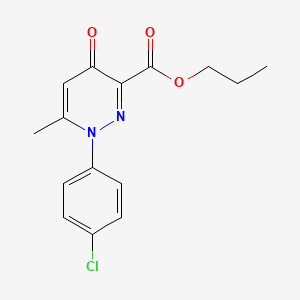

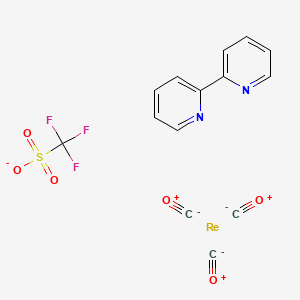

![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)

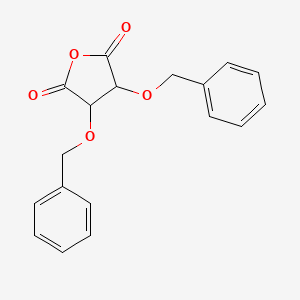

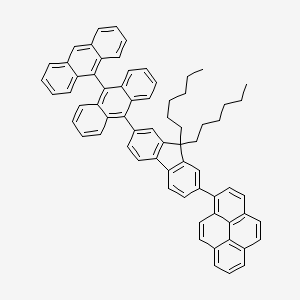

![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

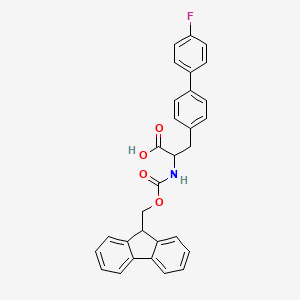

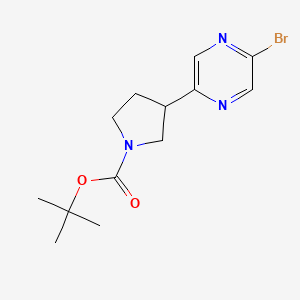

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)